molecular formula C11H14N2O2S B4965757 4-[(anilinocarbonothioyl)amino]butanoic acid CAS No. 25759-76-6

4-[(anilinocarbonothioyl)amino]butanoic acid

Cat. No. B4965757
CAS RN: 25759-76-6
M. Wt: 238.31 g/mol
InChI Key: HIYGZSRCXXKCOZ-UHFFFAOYSA-N
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Description

4-[(anilinocarbonothioyl)amino]butanoic acid, also known as ACB, is a molecule that has been studied extensively for its potential applications in scientific research. This molecule is a thiol-reactive reagent that can be used to modify proteins and peptides, making it a useful tool for studying the structure and function of these biomolecules. In

Scientific Research Applications

4-[(anilinocarbonothioyl)amino]butanoic acid has been used in a variety of scientific research applications, including the modification of proteins and peptides for structural and functional studies. One of the most common uses of this compound is in the labeling of cysteine residues in proteins, which allows for the identification and characterization of these residues. This compound has also been used to crosslink proteins and peptides, which can provide insight into protein-protein interactions.

Mechanism of Action

The mechanism of action of 4-[(anilinocarbonothioyl)amino]butanoic acid involves the reaction of the thiol group of cysteine residues in proteins with the carbon disulfide moiety of this compound. This reaction results in the formation of a thioamide linkage between the protein and this compound, which can be used for labeling, crosslinking, or modification of the protein.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. Studies have shown that this compound does not significantly alter the activity or stability of proteins, making it a useful tool for studying these biomolecules.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(anilinocarbonothioyl)amino]butanoic acid is its high reactivity towards cysteine residues in proteins, which allows for efficient labeling and modification of these biomolecules. This compound is also relatively easy to synthesize and purify, making it a cost-effective reagent for lab experiments. However, one limitation of this compound is its specificity towards cysteine residues, which may limit its use in certain protein modification studies.

Future Directions

There are several future directions for research on 4-[(anilinocarbonothioyl)amino]butanoic acid. One area of interest is the development of new labeling and modification strategies using this compound. For example, researchers could explore the use of this compound for site-specific labeling of proteins and peptides. Another area of interest is the application of this compound in vivo, which could provide insight into the role of cysteine residues in protein function and regulation. Finally, researchers could investigate the use of this compound in drug discovery and development, as it has the potential to be a useful tool for identifying and characterizing new drug targets.

Synthesis Methods

The synthesis of 4-[(anilinocarbonothioyl)amino]butanoic acid involves the reaction of 4-aminobutanoic acid with carbon disulfide and aniline in the presence of a base such as potassium hydroxide. The resulting product is a yellow crystalline powder that is soluble in water and organic solvents. The purity of this compound can be determined using high-performance liquid chromatography (HPLC) and mass spectrometry.

properties

IUPAC Name

4-(phenylcarbamothioylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c14-10(15)7-4-8-12-11(16)13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,15)(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYGZSRCXXKCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180432
Record name Butanoic acid, 4-(((phenylamino)thioxomethyl)amino)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25759-76-6
Record name Butyric acid, 4-(3-phenyl-2-thioureido)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025759766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-(((phenylamino)thioxomethyl)amino)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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